

Introduction: Decoding the IUPAC Identity

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Compound of Interest

Compound Name: (Z)-Pent-3-en-1-ol

CAS No.: 764-38-5

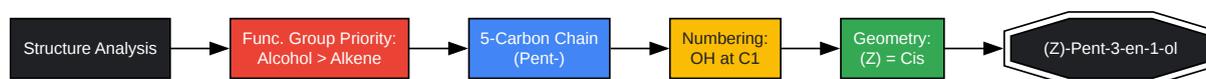
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The name **(Z)-Pent-3-en-1-ol** is not merely a label; it is a set of instructions describing the molecule's connectivity and stereochemical geometry. For the researcher, understanding this nomenclature is the first step in synthesis design and spectral analysis.

- Pent-: Indicates a five-carbon parent chain.^[1]
- -1-ol: The hydroxyl group (-OH) has priority over the alkene, dictating that the carbon attached to the oxygen is C1.
- -3-en: The double bond starts at C3.^[1]
- (Z)-: From the German *zusammen* (together).^[1] The highest priority groups on each carbon of the double bond—the ethyl group at C3 and the hydroxyethyl group at C4—are on the same side of the geometric plane.

Nomenclature Logic Visualization



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Figure 1: Logical flow of IUPAC priority rules determining the specific nomenclature.

Chemical Profile & Physical Properties[1][2][3][4]

(Z)-Pent-3-en-1-ol is a colorless liquid characterized by a potent "green" odor profile, reminiscent of cut grass and melon rinds.[1] It serves as a critical "green note" in flavor and fragrance chemistry and acts as a semiochemical in various insect species.[1]

Property	Value	Context
CAS Number	764-38-5	Unique Identifier
Molecular Formula	C ₅ H ₁₀ O	Unsaturation Degree = 1
Molecular Weight	86.13 g/mol	
Boiling Point	~134°C	@ 760 mmHg
Density	0.849 g/cm ³	@ 25°C
Flash Point	43°C	Flammable (Handle with Care)
Solubility	Soluble in alcohol, oils	Slightly soluble in water

Synthesis Strategy: The Stereoselective Route

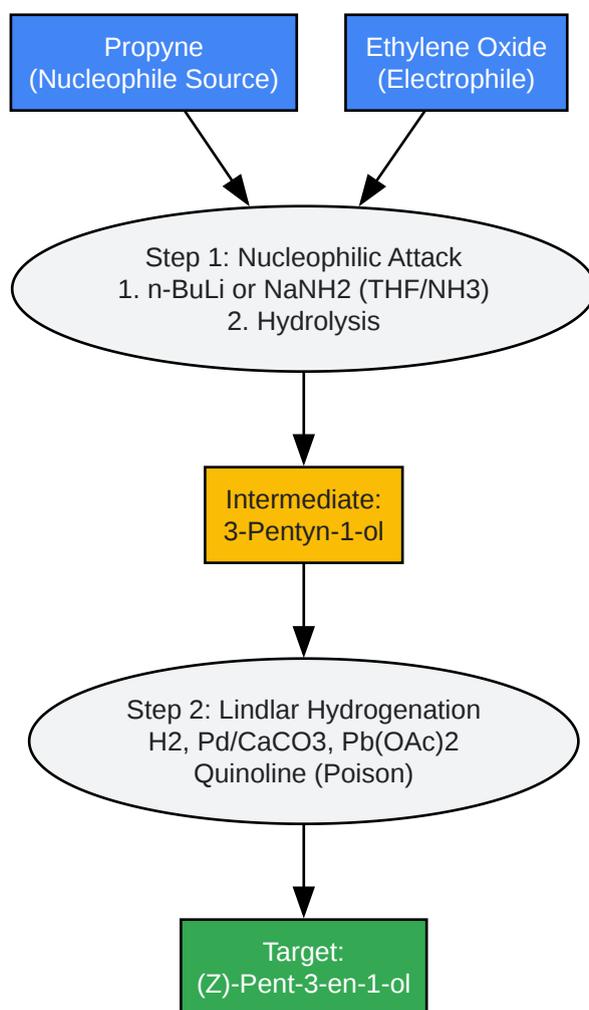
The primary challenge in synthesizing **(Z)-pent-3-en-1-ol** is ensuring the cis (Z) geometry.[1] Thermodynamic equilibrium favors the trans (E) isomer; therefore, kinetic control is required.[1] The industry-standard approach utilizes the Lindlar Hydrogenation of the corresponding alkyne precursor, 3-pentyn-1-ol.

Retrosynthetic Analysis

To build the C5 skeleton with a Z-alkene at C3:

- Target: **(Z)-Pent-3-en-1-ol**
- Precursor: 3-Pentyn-1-ol (Alkyne allows stereoselective reduction).[1]
- Building Blocks: Propyne (C3) + Ethylene Oxide (C2).[1]

Synthesis Workflow



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Figure 2: Two-step synthesis pathway from commodity chemicals to the target Z-alkenol.[1]

Detailed Protocol: Lindlar Reduction

Objective: Selective reduction of 3-pentyn-1-ol to **(Z)-pent-3-en-1-ol** without over-reduction to 1-pentanol.

Reagents:

- Substrate: 3-Pentyn-1-ol (1.0 equiv)[1]
- Catalyst: Lindlar Catalyst (5% Pd on CaCO₃, poisoned with lead).[1][2][3][4]
- Solvent: Methanol or Ethyl Acetate (anhydrous).[1]

- Additive: Quinoline (Trace amount, enhances selectivity).[1]
- Gas: Hydrogen (H₂) balloon (1 atm).

Procedure:

- Setup: In a flame-dried round-bottom flask, dissolve 3-pentyn-1-ol in Methanol (0.5 M concentration).
- Catalyst Addition: Add Lindlar catalyst (5 wt% relative to substrate) and 2-3 drops of quinoline.[1] Note: Quinoline occupies active sites on the Pd surface, preventing the adsorption of the alkene product and thus stopping over-reduction.
- Hydrogenation: Purge the flask with N₂, then introduce H₂ via a balloon. Stir vigorously at room temperature.
- Monitoring: Monitor reaction progress via GC-MS or TLC. The reaction is complete when the alkyne peak disappears.
 - Critical Checkpoint: Stop immediately upon consumption of starting material to prevent isomerization to the (E)-isomer or reduction to the alkane.
- Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.
- Purification: Distill the crude oil (bp ~134°C) to obtain pure **(Z)-pent-3-en-1-ol**.

Analytical Validation: Proving the (Z)-Configuration

Synthesizing the molecule is half the battle; proving you have the (Z) isomer rather than the (E) isomer requires spectroscopic evidence.

Proton NMR (¹H-NMR) Analysis

The definitive proof lies in the coupling constant (

) of the vinylic protons (H3 and H4).

- Chemical Shift: The alkene protons typically appear between

5.3 – 5.6 ppm.[1]

- Coupling Constant (

):

- (Z)-Isomer:

. [1]

- (E)-Isomer:

. [1]

Diagnostic Signal: Look for a multiplet at the alkene region.[1] If the mutual coupling between the two alkene protons is ~11 Hz, the structure is confirmed as (Z).

Infrared Spectroscopy (IR)

- O-H Stretch: Broad peak at 3300–3400 cm^{-1} . [1]
- C=C Stretch: Weak absorption at ~1650 cm^{-1} . [1]
- C-H Bending (Out-of-plane): The (Z)-alkene shows a characteristic bending vibration near 690–740 cm^{-1} , whereas the (E)-alkene typically absorbs at 960–970 cm^{-1} .

Applications & Biological Relevance

- Fragrance Industry: Used to impart "fresh," "green," and "fruity" top notes to perfumes.[1] It mimics the scent of crushed leaves and ripening fruit.[1]
- Pheromone Science: **(Z)-Pent-3-en-1-ol** serves as a semiochemical.[1] For example, it is identified in the volatile emissions of certain beetles and ants, functioning as an aggregation or alarm pheromone component.
- Synthetic Intermediate: The hydroxyl group allows for conversion into halides or tosylates, while the Z-alkene remains intact, making it a valuable block for constructing complex natural products (e.g., prostaglandins or insect pheromones) where stereochemistry is vital.

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